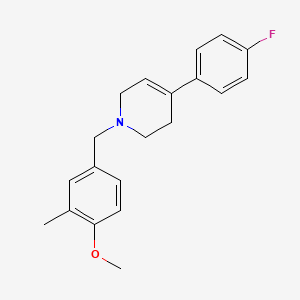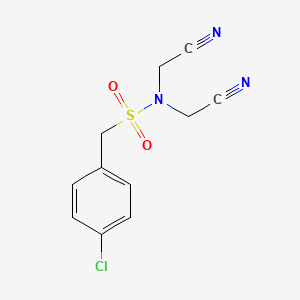
1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide, also known as CCMS, is a chemical compound that has been widely used in scientific research. CCMS is a sulfonamide derivative that possesses both cyano and chloro functional groups. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.
Mechanism of Action
The exact mechanism of action of 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide is not fully understood. However, studies have shown that the compound inhibits the activity of enzymes involved in cancer cell growth and inflammation. 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has also been shown to disrupt bacterial cell membranes, leading to cell death. The compound has been suggested to modulate various signaling pathways involved in neurological disorders.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has also been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation. The compound has been suggested to disrupt bacterial cell membranes, leading to cell death. Moreover, 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has been shown to modulate various signaling pathways involved in neurological disorders.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has several advantages for lab experiments. The compound is readily available and can be synthesized in high yields and purity. 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has been extensively studied, and its mechanism of action is well understood. Moreover, 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has shown promising results in various therapeutic applications.
However, 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has some limitations for lab experiments. The compound has low solubility in water, which can limit its use in some applications. Moreover, 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Future Directions
1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has several potential future directions for research. The compound has shown promising results in cancer treatment, and further studies are needed to determine its efficacy in clinical trials. Moreover, 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has shown anti-inflammatory and antimicrobial properties, which can be further explored for therapeutic applications. The compound has also been suggested to modulate various signaling pathways involved in neurological disorders, which can be further investigated. Furthermore, the development of new derivatives of 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide with improved solubility and reduced cytotoxicity can enhance its potential therapeutic applications.
Conclusion
In conclusion, 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide is a sulfonamide derivative that has shown promising results in various therapeutic applications. The compound has been extensively studied for its potential use in cancer treatment, inflammation, infectious diseases, and neurological disorders. 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has several advantages for lab experiments, including its availability, high yields, and well-understood mechanism of action. However, the compound has some limitations, including low solubility and cytotoxic effects at high concentrations. Future research on 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide can lead to the development of new therapeutic agents for various diseases.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide involves the reaction of 4-chlorobenzyl chloride with sodium cyanide to obtain 4-chlorobenzyl cyanide. This intermediate is then reacted with N,N-bis(cyanomethyl)methanesulfonamide to obtain 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide. The synthesis of 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has been optimized to produce high yields and purity.
Scientific Research Applications
1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in cancer treatment by inhibiting the growth of cancer cells. 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has also demonstrated anti-inflammatory properties by reducing the production of inflammatory cytokines. Moreover, 1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide has been shown to possess antimicrobial activity against various bacterial strains. The compound has also been studied for its potential use in the treatment of neurological disorders.
properties
IUPAC Name |
1-(4-chlorophenyl)-N,N-bis(cyanomethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S/c12-11-3-1-10(2-4-11)9-18(16,17)15(7-5-13)8-6-14/h1-4H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJMPGRYQSGCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)N(CC#N)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

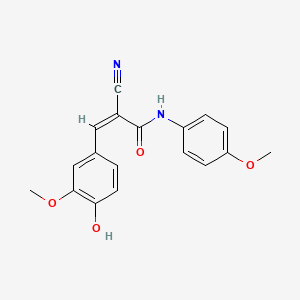
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5070506.png)
![5-[3-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5070515.png)
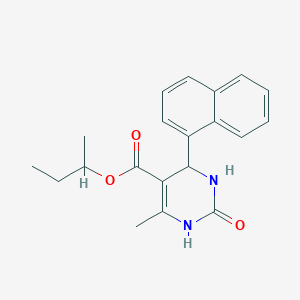
![4-(2-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5070530.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5070555.png)
![2-chloro-4,5-difluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5070559.png)


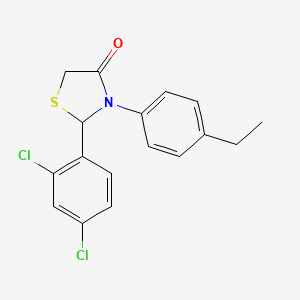
![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5070569.png)

